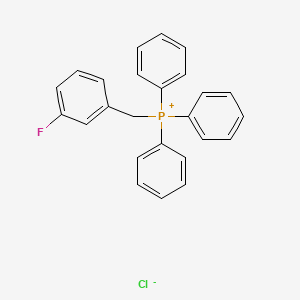

3-Fluorobenzyl triphenylphosphonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluorobenzyl triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a fluorobenzyl group attached to a triphenylphosphonium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Fluorobenzyl triphenylphosphonium chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or precipitation methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

The synthesis relies on the nucleophilic reactivity of triphenylphosphine. The fluorine substituent at the meta position of the benzyl group influences reactivity:

-

Electronic effects : The fluorine atom’s electron-withdrawing nature stabilizes the transition state during the SN2 attack, potentially accelerating the reaction compared to non-fluorinated analogs .

-

Stereochemical considerations : The reaction is not stereospecific, as the quaternary phosphorus center does not involve chiral centers.

Stability and Degradation

3-Fluorobenzyl triphenylphosphonium chloride exhibits stability under typical storage conditions but may undergo hydrolysis in aqueous alkaline media. For example:

-

Hydrolysis in DMSO : In aqueous alkaline buffers (e.g., Tris buffer at pH 8.3), degradation occurs via hydrolysis of the phosphonium salt to form phosphine oxide. This process is accelerated by divalent metals (e.g., Mg²⁺) and can be mitigated by chelating agents like DTPA .

-

Stabilization strategies : Covalent or noncovalent complexation with DTPA prevents hydrolysis by blocking interaction with metal ions .

Analytical Data

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

3-Fluorobenzyl triphenylphosphonium chloride is primarily utilized in organic synthesis, particularly in the formation of complex molecules. Its role as a reagent in reactions such as the Wittig reaction is notable. The Wittig reaction allows for the formation of alkenes from aldehydes or ketones through the reaction with phosphonium ylides, which can be derived from this compound.

Table 1: Key Synthetic Reactions Involving this compound

Biological Applications

In biological research, this compound has been explored for its potential as a mitochondrial probe. The compound can selectively accumulate in mitochondria due to the negative membrane potential, making it useful for studying mitochondrial function and dynamics.

Case Study: Mitochondrial Membrane Potential Sensing

- A study demonstrated the automated synthesis of a PET probe based on 4-[18F]fluorobenzyl triphenylphosphonium, highlighting its application in imaging mitochondrial activity in vivo. This research underscores the importance of phosphonium salts in developing non-invasive imaging techniques for studying metabolic processes in living organisms .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to phosphonium salts, including derivatives of this compound. These compounds have shown varying degrees of activity against different bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Future Directions and Research Opportunities

The unique properties of this compound present numerous opportunities for future research:

- Development of New Therapeutics : Given its biological activity, further exploration into its use as an antimicrobial or anticancer agent could yield significant findings.

- Advanced Imaging Techniques : The compound's ability to target mitochondria opens avenues for developing new imaging agents that can provide insights into cellular metabolism and disease states.

- Synthetic Methodology Improvements : Continued research into optimizing synthetic routes involving this compound could enhance efficiency and yield in chemical synthesis.

Wirkmechanismus

The mechanism of action of 3-fluorobenzyl triphenylphosphonium chloride involves its interaction with molecular targets through its triphenylphosphonium moiety. This moiety facilitates the compound’s accumulation in mitochondria, where it can exert effects such as disrupting mitochondrial function or delivering therapeutic agents directly to the mitochondria . The fluorobenzyl group may also participate in specific interactions with biological molecules, enhancing the compound’s overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorobenzyl triphenylphosphonium chloride

- Benzyl triphenylphosphonium chloride

- (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate

Uniqueness

3-Fluorobenzyl triphenylphosphonium chloride is unique due to the presence of the fluorine atom on the benzyl group, which can influence the compound’s reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Biologische Aktivität

3-Fluorobenzyl triphenylphosphonium chloride (3-FBTP) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of mitochondrial targeting and neuroprotection. This article delves into the biological activity of 3-FBTP, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H21ClF P and is characterized by a triphenylphosphonium cation linked to a 3-fluorobenzyl group. The presence of the triphenylphosphonium moiety allows for selective accumulation in mitochondria, which is crucial for its biological activity.

The mechanism of action of 3-FBTP primarily revolves around its ability to cross cellular membranes and accumulate in the mitochondria. This accumulation can lead to several biological effects:

- Mitochondrial Targeting : The triphenylphosphonium group facilitates the transport of 3-FBTP into mitochondria, where it can modulate mitochondrial function.

- Antioxidant Activity : Preliminary studies suggest that 3-FBTP exhibits antioxidative properties, potentially reducing reactive oxygen species (ROS) production in neuroblastoma cells .

- Neuroprotective Effects : The compound has been investigated for its potential role in protecting against neurodegenerative diseases by modulating histamine receptors and reducing oxidative stress .

Antioxidant Properties

Research indicates that 3-FBTP demonstrates moderate antioxidant activity. It has been evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC), which measures a compound's ability to scavenge free radicals. Findings suggest that while 3-FBTP shows some antioxidative effects, these are less pronounced compared to other known antioxidants .

Cytotoxicity Studies

Cytotoxicity assays conducted on SH-SY5Y neuroblastoma cells revealed that 3-FBTP affects cell viability significantly. The structure-toxicity relationship indicates that modifications to the phosphonium structure can enhance or diminish cytotoxic effects. For instance, alterations in the alkyl chains attached to the phosphonium cation have been shown to influence cell viability outcomes .

Case Studies

- Neurodegenerative Disease Models : In a study focusing on neurodegenerative disease models, 3-FBTP was administered to evaluate its protective effects against oxidative stress-induced cell death. Results indicated that treatment with 3-FBTP led to improved cell survival rates compared to untreated controls, suggesting its potential as a therapeutic agent in neuroprotection .

- Mitochondrial Dysfunction : Another case study explored the impact of 3-FBTP on mitochondrial dysfunction induced by toxic agents. The compound was shown to restore mitochondrial membrane potential and reduce apoptosis markers, highlighting its role as a mitochondrial protector .

Data Summary

| Activity | Outcome |

|---|---|

| Antioxidant Activity | Moderate; effective in reducing ROS |

| Cytotoxicity (SH-SY5Y) | Significant impact on cell viability |

| Neuroprotection | Improved survival in oxidative stress models |

| Mitochondrial Protection | Restored membrane potential |

Eigenschaften

IUPAC Name |

(3-fluorophenyl)methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMJIKCTCQTPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.